molecular formula C8H5FO3 B1644181 5-Fluoro-2-hydroxyisophthalaldehyde

5-Fluoro-2-hydroxyisophthalaldehyde

Cat. No.: B1644181
M. Wt: 168.12 g/mol
InChI Key: IDSJNGYHPFJJIK-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxyisophthalaldehyde (C₇H₅FO₃) is a fluorinated aromatic dialdehyde featuring two aldehyde groups at the 1- and 3-positions of the benzene ring, a hydroxyl group at the 2-position, and a fluorine substituent at the 5-position. The fluorine atom and hydroxyl group contribute to its electronic and steric properties, influencing solubility, hydrogen-bonding capacity, and interactions with biological targets.

Properties

Molecular Formula

C8H5FO3

Molecular Weight

168.12 g/mol

IUPAC Name

5-fluoro-2-hydroxybenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C8H5FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-4,12H

InChI Key

IDSJNGYHPFJJIK-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C=O)O)C=O)F

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)C=O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and functional differences between 5-fluoro-2-hydroxyisophthalaldehyde and its analogs:

Property This compound 5-Fluoro-2-hydroxybenzaldehyde 5-Chloro-2-hydroxy-3-iodobenzaldehyde
Molecular Formula C₇H₅FO₃ C₇H₅FO₂ C₇H₄ClIO₂
Molecular Weight (g/mol) 156.11 140.11 282.46
Functional Groups 2×CHO, 1×OH, 1×F 1×CHO, 1×OH, 1×F 1×CHO, 1×OH, 1×Cl, 1×I
Hydrogen Bond Donors 1 (OH) 1 (OH) 1 (OH)
Hydrogen Bond Acceptors 4 (2×CHO, 1×OH, 1×F) 3 (1×CHO, 1×OH, 1×F) 3 (1×CHO, 1×OH, 1×Cl/I)
Polar Surface Area (Ų) ~67.4 (estimated) 37.3 ~50 (estimated)
Reactivity High (dual aldehyde for crosslinking) Moderate (single aldehyde) Moderate (steric hindrance from Cl/I)
Biological Activity Potential enzyme inhibition (unstudied) Limited data Suspected halogen-dependent bioactivity
Synthetic Utility Ligand for metal complexes, polymers Intermediate for fluorinated drugs Halogenated scaffold for drug discovery

Key Findings from Comparative Analysis

Electronic Effects of Substituents :

  • The fluorine atom in both this compound and 5-fluoro-2-hydroxybenzaldehyde enhances electrophilicity at the aldehyde groups due to its electron-withdrawing nature. However, the dual aldehydes in the former compound amplify this effect, making it more reactive in nucleophilic addition reactions .
  • In contrast, 5-chloro-2-hydroxy-3-iodobenzaldehyde combines electron-withdrawing (Cl) and bulky (I) substituents, which may reduce reactivity compared to fluorine-containing analogs but increase steric hindrance for selective coupling reactions .

Solubility and Polarity: this compound is expected to exhibit lower solubility in nonpolar solvents compared to its monoaldehyde counterpart (5-fluoro-2-hydroxybenzaldehyde) due to its higher polar surface area (~67.4 Ų vs. 37.3 Ų) .

Biological and Pharmacological Potential: While 5-fluoro-2-hydroxybenzaldehyde has shown moderate bioactivity in preliminary studies (e.g., as a fragment for kinase inhibitors), the dual aldehyde groups in this compound remain unexplored. Halogenated analogs like 5-chloro-2-hydroxy-3-iodobenzaldehyde are often prioritized in drug discovery for their enhanced metabolic stability and halogen-bonding capabilities, though toxicity risks associated with iodine must be considered .

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